molecular formula C12H10FNO B13075380 4-(4-Fluorophenyl)-2-methoxypyridine

4-(4-Fluorophenyl)-2-methoxypyridine

Cat. No.: B13075380
M. Wt: 203.21 g/mol
InChI Key: NNKHLUDPZPWOPI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 2-methoxypyridine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-methoxypyridine in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea are used under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-Fluorophenyl)-2-pyridinecarboxaldehyde or 4-(4-Fluorophenyl)-2-pyridinecarboxylic acid.

    Reduction: Formation of 4-phenyl-2-methoxypyridine.

    Substitution: Formation of 4-(4-Aminophenyl)-2-methoxypyridine or 4-(4-Thiophenyl)-2-methoxypyridine.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxypyridine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties. This compound can inhibit or activate specific biochemical pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    4-(4-Fluorophenyl)-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.

    4-(4-Fluorophenyl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(4-Fluorophenyl)-2-methoxypyridine is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methoxypyridine

InChI

InChI=1S/C12H10FNO/c1-15-12-8-10(6-7-14-12)9-2-4-11(13)5-3-9/h2-8H,1H3

InChI Key

NNKHLUDPZPWOPI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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